cwhm-12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CWHM-12 是一种有效的 αV 整合素抑制剂,αV 整合素是参与细胞粘附和信号传导的蛋白质。该化合物在科学研究中显示出巨大的潜力,特别是在纤维化和癌症领域。 它以其对多种整合素亚型的特异性和有效性而闻名,使其成为生物医学研究中的宝贵工具 .

准备方法

合成路线和反应条件

确切的合成路线和反应条件是专有的,通常涉及先进的有机合成技术 .

工业生产方法

CWHM-12 的工业生产在严格的条件下进行,以确保高纯度和一致性。该过程涉及大规模合成,然后是纯化步骤,例如结晶和色谱。 然后将该化合物配制成稳定的形式进行分配 .

化学反应分析

反应类型

CWHM-12 主要由于存在反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括强酸和强碱、氧化剂和还原剂。 反应通常在受控的温度和压力下进行,以确保预期的结果 .

主要产物

从 this compound 反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化反应可能产生氧化衍生物,而取代反应可能导致各种取代产物 .

科学研究应用

Applications in Fibrosis Treatment

CWHM-12 has shown promise in treating various types of fibrosis, including:

- Pulmonary Fibrosis : In studies involving mouse models, this compound administration resulted in decreased collagen deposition in lung tissues, suggesting its potential as a therapeutic agent for pulmonary fibrosis .

- Liver Fibrosis : Research indicates that this compound effectively reduces liver collagen levels in models of non-alcoholic steatohepatitis (NASH). It achieves this by inducing apoptosis in activated hepatic stellate cells and inhibiting profibrotic signaling pathways .

- Cardiac Fibrosis : The compound has been implicated in reducing cardiac fibrosis by targeting αv integrins, which are involved in the fibrotic response following myocardial injury .

Applications in Infectious Disease Management

This compound has been studied for its role in managing infections, particularly Mycobacterium tuberculosis (Mtb):

- Tuberculosis Treatment : In preclinical studies using mouse models infected with Mtb, early administration of this compound significantly reduced bacterial loads in the lungs and spleen. This effect was associated with decreased levels of inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and IL-10, indicating a modulation of the immune response favoring better control of the infection .

Case Studies and Research Findings

作用机制

CWHM-12 通过与 αV 整合素结合发挥作用,从而抑制其与 TGF-β 等配体的相互作用。这种抑制阻止了参与纤维化和癌症进展的下游信号通路活化。 该化合物专门针对整合素 αvβ1、αvβ3、αvβ5、αvβ6 和 αvβ8 .

相似化合物的比较

类似化合物

RGD 肽: CWHM-12 的类似物,RGD 肽也抑制整合素-配体相互作用,但特异性较低.

CWHM-11: 另一种整合素抑制剂,具有类似的结构,但结合亲和力和功效不同.

独特性

This compound 的独特性在于其对多种 αV 整合素的高效力和特异性。 这使其成为比其他类似化合物更有效的抑制剂,这些化合物可能只针对单一整合素亚型或具有较低的结合亲和力 .

生物活性

CWHM-12 is a small-molecule antagonist targeting integrin-mediated signaling pathways, particularly focusing on αv integrins. Its biological activity has been extensively studied in various contexts, including tuberculosis (TB) infection and fibrosis in different tissues. This article reviews the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an antagonist of αv integrins, which play critical roles in cell adhesion, migration, and the activation of pro-fibrogenic pathways such as TGF-β signaling. By inhibiting these integrins, this compound reduces fibrogenesis and inflammation in various models of disease.

1. This compound in Tuberculosis Infection

A significant study highlighted the efficacy of this compound in a mouse model of Mycobacterium tuberculosis (Mtb) infection. The treatment was administered during the early stages of infection, leading to:

- Reduction in Disease Severity : this compound significantly decreased lung and spleen bacterial burdens in infected mice.

- Inflammatory Response Modulation : The treatment resulted in decreased levels of inducible nitric oxide synthase (iNOS), macrophage inflammatory protein 2 (MIP-2), and interleukin-10 (IL-10), suggesting a dampening of the inflammatory response without compromising extracellular matrix integrity .

Table 1: Effects of this compound on Mtb-Infected Mice

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Lung Bacterial Burden | High | Significantly Lower |

| Spleen Bacterial Burden | High | Significantly Lower |

| iNOS Expression | Elevated | Decreased |

| MIP-2 Production | Elevated | Decreased |

| IL-10 Production | Elevated | Decreased |

This study indicates that this compound may serve as a potential therapeutic intervention during early TB infection stages.

2. This compound in Fibrosis Models

This compound has also been investigated for its anti-fibrotic properties across various organ systems:

- Skeletal Muscle and Cardiac Fibrosis : Research demonstrated that this compound treatment attenuated fibrosis in both skeletal muscle and cardiac tissues. This effect was associated with reduced TGF-β activation and decreased expression of collagen type I .

Table 2: Impact of this compound on Fibrosis Markers

| Tissue Type | Control Group (Fibrosis) | This compound Treated Group |

|---|---|---|

| Skeletal Muscle | High Collagen Levels | Reduced Collagen Levels |

| Cardiac Tissue | High p-Smad3 Signaling | Reduced p-Smad3 Signaling |

The data suggest that this compound effectively mitigates fibrogenesis by inhibiting the activation of TGF-β signaling pathways.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, the plasma concentration of this compound reaches approximately 10 μg/mL, with lower concentrations observed in skeletal muscle (around 1 μg/mL). This distribution is critical for its effectiveness against localized infections and fibrotic conditions .

属性

IUPAC Name |

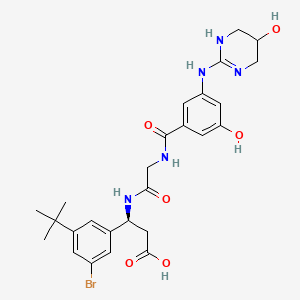

(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHAGPCZRFQPOI-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。